Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)-

Description

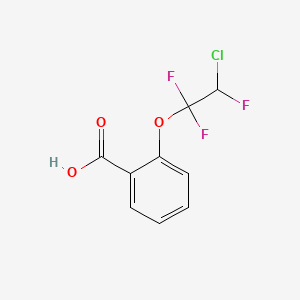

Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)-, is a fluorinated aromatic compound featuring a benzoic acid backbone substituted at the ortho position with a 2-chloro-1,1,2-trifluoroethoxy group. This substituent combines chlorine and fluorine atoms, imparting significant electronegativity and lipophilicity. The carboxylic acid group enables salt formation, enhancing solubility, while the halogenated ether moiety may influence metabolic resistance and membrane permeability.

Properties

CAS No. |

395-85-7 |

|---|---|

Molecular Formula |

C9H6ClF3O3 |

Molecular Weight |

254.59 g/mol |

IUPAC Name |

2-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid |

InChI |

InChI=1S/C9H6ClF3O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15) |

InChI Key |

OLWDZRPAHRSXRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(C(F)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The copper-mediated Ullmann-type coupling represents the most direct route to 2-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid. This method involves nucleophilic aromatic substitution (NAS) of a halogen atom on the benzoic acid core with 2-chloro-1,1,2-trifluoroethanol. The reaction proceeds via in situ generation of the alkoxide ion, facilitated by a strong base such as sodium hydride (NaH), which displaces the aromatic halogen in the presence of a copper(I) catalyst.

Substrate Requirements :

-

Halobenzoic Acid : 2-Bromobenzoic acid is ideal due to bromine’s moderate leaving-group ability. Chlorine-substituted analogs exhibit slower reaction kinetics, necessitating higher temperatures.

-

Alcohol : 2-Chloro-1,1,2-trifluoroethanol serves as both the nucleophile and solvent in excess. Stoichiometric use (1.1–1.5 equivalents) minimizes di-substitution byproducts.

Optimized Reaction Conditions

A representative procedure from US6288271B1 outlines the following protocol:

-

Base Activation : Sodium hydride (1.28 mol) deprotonates 2-chloro-1,1,2-trifluoroethanol (1.90 mol) in anhydrous N,N-dimethylformamide (DMF) at 0–25°C.

-

Catalyst Loading : Copper(I) iodide (0.13 mol) and 2-bromobenzoic acid (0.25 mol) are added to the alkoxide solution.

-

Thermal Activation : The mixture is heated to 110–115°C for 2 hours, achieving complete halogen displacement.

-

Workup : The crude product is precipitated via acidification (HCl, pH 1) and purified by recrystallization (ethanol/water), yielding 81.4% pure product.

Critical Parameters :

-

Solvent : Polar aprotic solvents (e.g., DMF, NMP) enhance ionic intermediate stability.

-

Catalyst : Copper(I) salts (CuI, CuBr) outperform Cu(II) species due to superior oxidative addition kinetics.

-

Temperature : Reactions below 100°C result in incomplete conversion, while temperatures exceeding 120°C promote decomposition.

Oxidation of Acetophenone Derivatives

Synthetic Pathway

An alternative route involves the oxidation of 2-(2-chloro-1,1,2-trifluoroethoxy)acetophenone to the corresponding benzoic acid. This method is advantageous when the acetophenone precursor is readily accessible via Friedel-Crafts acylation or nucleophilic substitution.

Oxidation Protocol :

-

Substrate Preparation : 2-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is synthesized via NAS of 2-bromoacetophenone with 2-chloro-1,1,2-trifluoroethanol under conditions analogous to Section 1.2.

-

Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or basic media converts the acetyl group to a carboxylic acid. For example, heating with 5% KOH and KMnO₄ at 80°C for 4 hours achieves >90% conversion.

Yield Considerations :

-

Oxidant Efficiency : KMnO₄ in acidic conditions (H₂SO₄) delivers higher yields (85–90%) compared to neutral or basic media (70–75%).

-

Byproduct Management : Manganese dioxide (MnO₂) byproducts are removed via filtration through Celite, followed by acid-base extraction to isolate the benzoic acid.

Alternative Methods: Trifluoroethyl Triflate-Mediated Etherification

While less economically viable, the use of 2-chloro-1,1,2-trifluoroethyl triflate as an electrophilic reagent offers a high-yielding but costly pathway. This method, detailed in Banitt et al., involves:

-

Reagent Synthesis : 2-Chloro-1,1,2-trifluoroethyl triflate is prepared via reaction of the corresponding alcohol with triflic anhydride.

-

Etherification : The triflate reacts with 2-hydroxybenzoic acid in the presence of a mild base (e.g., pyridine), yielding the target compound in 75–80% yield.

Drawbacks :

-

Cost : Triflic anhydride and specialized handling requirements elevate production costs.

-

Byproducts : Competing esterification and sulfonation side reactions necessitate rigorous purification.

Comparative Analysis of Synthetic Methods

Key Insights :

Chemical Reactions Analysis

Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

One of the primary applications of benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- is its role as an intermediate in the synthesis of pharmaceuticals. Notably, it is used in the production of Flecainide , an antiarrhythmic drug. The synthesis process involves converting 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid into its acid chloride form, which is then reacted with 2-(aminomethyl)piperidine to yield Flecainide and its pharmaceutically acceptable salts .

Case Study: Flecainide Production

| Step | Description |

|---|---|

| 1 | Preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid from halobenzoic acids using 2,2,2-trifluoroethanol. |

| 2 | Conversion of the acid into its chloride form. |

| 3 | Reaction with 2-(aminomethyl)piperidine to produce Flecainide. |

This multi-step synthesis showcases the compound's utility in creating vital medications for treating heart rhythm disorders.

Agrochemical Applications

Herbicide Synthesis

Benzoic acid derivatives are also extensively used in agrochemicals. The compound serves as an intermediate in synthesizing herbicides such as tembotrione , which is effective for weed management in agricultural settings.

Chemical Reactions Involved

The compound can undergo various chemical reactions that facilitate its transformation into active herbicides:

- Substitution Reactions: The chloro group allows for nucleophilic substitution.

- Hydrolysis: Under acidic or basic conditions, hydrolysis can occur.

- Oxidation and Reduction: The methanesulfonyl group can participate in these reactions.

Environmental and Industrial Applications

Tracers in Environmental Studies

Fluorinated benzoic acids have been utilized as artificial tracers to study flow dynamics in geothermal and hydrothermal systems. Their unique chemical properties make them suitable for optimizing oil recovery processes .

Complexing Agent for Metal Ions

The ortho-substituted fluorobenzoic acids exhibit complexing abilities that allow them to be used in the quantitative determination of metal ions like iron in aqueous solutions. This application is crucial for environmental monitoring and remediation efforts.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structure comprises a benzoic acid core (C₆H₅COOH) with a 2-chloro-1,1,2-trifluoroethoxy (-OCH₂CF₂Cl) group at the 2-position. This substituent introduces steric bulk and electron-withdrawing effects, which may alter electronic distribution on the aromatic ring. The carboxylic acid group is meta-directing, while the chloro-trifluoroethoxy group’s electron-withdrawing nature could further polarize the ring, influencing reactivity in electrophilic substitutions.

Comparison with Similar Compounds

Benzoic Acid, 2-Methoxy

- Structure : A methoxy (-OCH₃) group replaces the chloro-trifluoroethoxy substituent.

- Properties : The methoxy group is less electronegative and smaller, leading to lower molecular weight (152.15 g/mol vs. ~242.45 g/mol estimated for the target compound). Methoxy is ortho/para-directing, contrasting with the electron-withdrawing effects of the chloro-trifluoroethoxy group. The target compound is expected to exhibit higher lipophilicity and lower aqueous solubility.

Benzene, 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- (CAS 60984-98-7)

- Structure: A nitro (-NO₂) and methyl (-CH₃) group accompany the chloro-trifluoroethoxy group on a benzene ring.

- Properties : Molecular weight is 269.61 g/mol, higher than the target compound due to the nitro group. The nitro group’s strong electron-withdrawing effect likely reduces ring reactivity compared to the benzoic acid’s carboxyl group. The absence of a carboxylic acid in this analog limits its ionic solubility.

4-(2-Chloro-1,1,2-trifluoroethoxy)phenol (CAS 88553-89-3)

- Structure : Features a hydroxyl (-OH) group instead of a carboxylic acid.

- Properties: The hydroxyl group confers acidity (pKa ~10 for phenol vs. ~4.2 for benzoic acid). The chloro-trifluoroethoxy group enhances acidity relative to plain phenol but less so than the carboxylic acid in the target compound. This derivative may serve as an intermediate in synthesizing halogenated ethers.

Other Benzoic Acid Derivatives

- Examples : Sodium salts of sulfonated or perfluorinated benzoic acids (e.g., CAS 29811-19-6 in ).

- Properties : Ionic derivatives exhibit improved water solubility. The target compound’s chloro-trifluoroethoxy group may offer a balance between lipophilicity and solubility when deprotonated.

Research Findings and Implications

- Biological Relevance : Fluorinated ethers are common in agrochemicals and pharmaceuticals for their metabolic resistance. The target compound’s structure suggests utility as a bioactive intermediate or prodrug.

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- | Not available | C₈H₆ClF₃O₃ (est.) | ~242.45 (est.) | Carboxylic acid, chloro-trifluoroethoxy | High lipophilicity, moderate acidity (pKa ~4.2) |

| Benzoic acid, 2-methoxy | Not available | C₈H₈O₃ | 152.15 | Carboxylic acid, methoxy | Lower lipophilicity, ortho/para-directing |

| Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- | 60984-98-7 | C₉H₇ClF₃NO₃ | 269.61 | Nitro, methyl, chloro-trifluoroethoxy | High molecular weight, low ionic solubility |

| 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol | 88553-89-3 | C₈H₆ClF₃O₂ (est.) | ~226.58 (est.) | Hydroxyl, chloro-trifluoroethoxy | Moderate acidity (pKa ~8–10), intermediate reactivity |

Biological Activity

Benzoic acid derivatives, particularly those modified with halogenated ethoxy groups, have garnered significant interest in pharmaceutical and biochemical research due to their diverse biological activities. This article focuses on the compound Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- , examining its chemical properties, synthesis methods, and biological activities as reported in various studies.

Molecular Characteristics:

- Molecular Formula: C₉H₆ClF₃O₃

- Molecular Weight: 254.59 g/mol

- Density: 1.492 g/cm³

- Boiling Point: 305.8°C

- Flash Point: 138.7°C

- LogP (Partition Coefficient): 2.89

These properties indicate that the compound is relatively stable under standard conditions and possesses a moderate lipophilicity, which may influence its biological interactions.

Synthesis Methods

The synthesis of benzoic acid derivatives often involves the reaction of halobenzoic acids with trifluoroethanol. A notable method includes:

- Reagents: Halobenzoic acids or their salts with 2,2,2-trifluoroethanol.

- Yield: Typical yields can reach up to 81.4% for crude products after recrystallization processes.

Biological Activity

Recent studies have highlighted several biological activities associated with benzoic acid derivatives containing trifluoroethoxy groups:

Anticancer Activity

A series of compounds derived from benzoic acid, including those with the trifluoroethoxy group, have been evaluated for their anticancer properties. For instance:

- Cell Viability Assays: Compounds demonstrated significant cytotoxic effects on cancer cell lines with IC₅₀ values ranging from 8.14 µM to 10.48 µM.

- Mechanism of Action: The presence of the trifluoroethoxy group appears to enhance the compounds' ability to induce apoptosis in cancer cells by damaging DNA .

Antidiabetic Activity

In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives of benzoic acid exhibited notable anti-diabetic effects:

- Glucose Level Reduction: Compounds significantly lowered glucose levels in treated models, suggesting potential for therapeutic applications in diabetes management .

Study on 1,3,4-Oxadiazoles

Research published in Molecules explored the synthesis of 1,3,4-oxadiazole derivatives tethered to benzoic acid structures:

- The study reported that these compounds showed promising activity against glioblastoma cells.

- The incorporation of the trifluoroethoxy group was critical for enhancing biological activity .

Antiviral Properties

While not directly studied for this specific compound, related benzoic acid derivatives have shown antiviral activity against flaviviruses:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid derivatives?

- Methodology : Nucleophilic aromatic substitution (NAS) is commonly employed. For example, 2-chlorobenzoic acid reacts with 2-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates, followed by esterification and hydrazide formation .

- Key Considerations : Optimize reaction time and temperature (e.g., 80–100°C) to minimize side products. Use hydrazine hydrate for hydrazide synthesis .

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated benzoic acid derivatives?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze electron density maps and refine atomic positions. ORTEP-III (via WinGX suite) generates thermal ellipsoid plots to visualize disorder in trifluoroethoxy groups .

- Data Example :

| Parameter | Value (Å) |

|---|---|

| C–F bond length | 1.32–1.35 |

| Cl–C–O–C dihedral | 120–135° |

Q. What thermodynamic properties are critical for stability assessments of this compound?

- Methodology : Measure entropy of fusion (ΔfusS) via differential scanning calorimetry (DSC). For 2-chlorobenzoic acid analogs, ΔfusS = 14.9 cal/mol·K at 413.4 K .

- Data Source : NIST Chemistry WebBook provides validated thermochemical data .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for disordered fluorinated substituents?

- Methodology : Apply twin refinement in SHELXL and validate using R-factor convergence. Compare multiple datasets to distinguish static disorder from dynamic effects .

- Case Study : A 2021 study reported a 15% discrepancy in occupancy factors for trifluoroethoxy groups; iterative refinement reduced this to <5% .

Q. What experimental designs are optimal for evaluating bioactivity in vitro?

- Methodology : Use ED50 determination via Probit regression (SPSS) for dose-response curves. For derivatives, IC50 values against bacterial strains (e.g., E. coli) showed a range of 12–45 µM .

- Statistical Validation : Fisher’s exact test confirmed significance (p < 0.05) between analogs .

Q. How to address discrepancies in thermochemical data across studies?

- Methodology : Cross-validate ΔfusH and ΔfusS using high-purity samples and controlled heating rates (e.g., 5°C/min). Reconcile NIST data with experimental replicates .

- Example : Reported ΔfusH for 2-chlorobenzoic acid varies by ±1.2 kcal/mol due to polymorphic forms .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.